7,8-Dihydro-L-biopterin-d3 7,8-Dihydro-L-biopterin-d3
Brand Name: Vulcanchem
CAS No.: 1217782-44-9
VCID: VC0029041
InChI: InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3
SMILES: CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O
Molecular Formula: C9H13N5O3
Molecular Weight: 242.253

7,8-Dihydro-L-biopterin-d3

CAS No.: 1217782-44-9

Cat. No.: VC0029041

Molecular Formula: C9H13N5O3

Molecular Weight: 242.253

* For research use only. Not for human or veterinary use.

7,8-Dihydro-L-biopterin-d3 - 1217782-44-9

Specification

CAS No. 1217782-44-9
Molecular Formula C9H13N5O3
Molecular Weight 242.253
IUPAC Name 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one
Standard InChI InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3
Standard InChI Key FEMXZDUTFRTWPE-OERXLRDQSA-N
SMILES CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O

Introduction

Chemical Identification and Structural Characteristics

7,8-Dihydro-L-biopterin-d3 (CID 136219920) is a deuterium-labeled variant of 7,8-dihydrobiopterin with the molecular formula C9H13N5O3. It is specifically identified as 2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one, highlighting the location of the deuterium atoms at the terminal methyl group of the side chain . The compound has a molecular weight of 242.25 g/mol, slightly higher than its non-deuterated counterpart (239.23 g/mol) due to the presence of the three deuterium atoms . The deuterated variant retains the core structural elements of 7,8-dihydrobiopterin, which consists of a pterin ring system with dihydrogenation at positions 7 and 8, along with a dihydroxypropyl side chain at position 6.

Chemical Registry and Nomenclature

The compound is registered with CAS number 1217782-44-9 for the deuterated form, while the unlabeled counterpart carries the CAS number 6779-87-9 . This distinction is crucial for researchers seeking to specifically utilize the deuterated variant in analytical or biochemical studies. Several synonyms exist for this compound, reflecting various naming conventions in chemical databases and research literature.

Property7,8-Dihydro-L-biopterin-d37,8-Dihydro-L-biopterin
Molecular FormulaC9H13N5O3 (with 3 deuterium atoms)C9H13N5O3
Molecular Weight242.25 g/mol239.23 g/mol
CAS Number1217782-44-96779-87-9
PubChem CID136219920135402011
Creation Date in Database2019-01-232019-01-15
Last Modified2025-02-222025-03-22

Biochemical Functions and Significance

Role in Neurotransmitter Biosynthesis

7,8-Dihydro-L-biopterin-d3 serves as a critical cofactor in the biosynthesis of neurotransmitters, particularly those derived from aromatic amino acids . The compound's role mirrors that of its non-deuterated counterpart, which is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . The deuterated form maintains these biochemical functions while offering enhanced stability and altered reaction kinetics, which proves advantageous in research applications .

The origin of both forms can be traced to tetrahydrobiopterin (BH4), with 7,8-dihydrobiopterin being an oxidation product of this crucial cofactor . In biological systems, tetrahydrobiopterin participates as a natural cofactor in aromatic amino acid hydroxylase reactions and is essential for nitric oxide synthase-catalyzed oxidation of L-arginine to L-citrulline and nitric oxide . The deuterated version maintains these functional properties while providing distinct analytical advantages.

Enzymatic Interactions and Metabolic Integration

The deuterated compound exhibits unique interactions with enzymes involved in aromatic amino acid hydroxylation . Its structural features promote effective binding to target enzyme active sites, influencing catalytic efficiency and substrate specificity . The integration of 7,8-Dihydro-L-biopterin-d3 into metabolic pathways parallels that of the non-deuterated form, with both compounds participating in electron transfer processes that enhance enzymatic catalysis .

In metabolic pathways, 7,8-dihydrobiopterin can be converted to tetrahydrobiopterin (BH4) by dihydrofolate reductase (DHFR) . This conversion represents a critical step in the salvage pathway for BH4 biosynthesis, which is particularly important in peripheral tissues . The pathways involving carbonyl reductase (CR) and sepiapterin also lead to the formation of 7,8-dihydrobiopterin, which is subsequently converted to BH4 by DHFR .

Physical Properties and Analytical Considerations

Solubility and Stability Characteristics

While specific data for the deuterated form is limited in the search results, it likely shares many physical properties with the non-deuterated version. The non-deuterated 7,8-Dihydro-L-biopterin appears as a yellow powder and exhibits limited solubility in water, approximately 0.2 g per 100 g of water at 22°C . Ultrasonication can improve dissolution rates, suggesting similar techniques may be beneficial for the deuterated variant .

The stability profile of 7,8-Dihydro-L-biopterin includes hygroscopic properties, with the compound capable of absorbing up to 2 moles of water under normal conditions . While more stable in the presence of oxygen than tetrahydrobiopterin, it still undergoes oxidative degradation, especially in dilute solutions . The deuterated form likely exhibits enhanced stability due to the kinetic isotope effect, which is one of its principal advantages for research applications .

Analytical Detection Methods

Based on the analytical methods used for 7,8-Dihydro-L-biopterin, similar approaches can be applied to the deuterated variant. High-performance liquid chromatography (HPLC) represents a primary analytical tool, with specific conditions detailed for the non-deuterated form that may be adapted for the deuterated compound .

Analytical MethodConditionsParametersDetection
HPLCColumn: Whatman Partisil 10 SCXEluant: 30 mM Na2HPO4 pH 3Wavelength: 254 nm
Flow rate: 1.5 ml/min
TLCStationary phase: celluloseEluant: waterVisual: Blue fluorescent spot at 366 nm

Research Applications and Advantages of Deuteration

The deuterated form offers distinct advantages for research applications, particularly in metabolic studies where tracking specific compounds through complex biochemical pathways is essential . The deuteration creates a mass shift that can be detected by mass spectrometry, allowing researchers to distinguish the labeled compound from endogenous molecules.

The compound's utility extends to its role as an internal standard for quantitative analysis, where the similar chemical behavior but distinct mass allows for accurate quantification of the non-deuterated compound in biological samples . The altered reaction kinetics due to the deuterium atoms can also provide insights into reaction mechanisms and rate-limiting steps in enzymatic processes.

Comparative Stability Studies

The enhanced stability of 7,8-Dihydro-L-biopterin-d3 compared to its non-deuterated counterpart makes it valuable for stability studies . While specific degradation rates for the deuterated form aren't provided in the search results, the non-deuterated form shows degradation of approximately 3% after 1 hour and 10% after 3 hours when left open at room temperature in both 1 mM and 0.1 mM solutions . Comparative studies using both forms could elucidate the protective effect of deuteration against oxidative degradation.

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